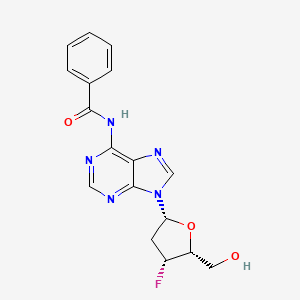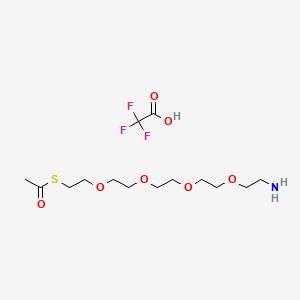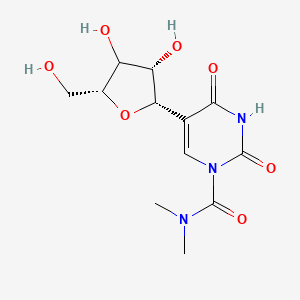
N6-benzoyl-3'-fluoro-2',3'-dideoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has been studied for its potential antitumor activity, particularly targeting indolent lymphoid malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves several steps, starting from the appropriate purine nucleoside precursor. The key steps typically include:
Fluorination: Introduction of the fluorine atom at the 3’ position.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions.
Benzoylation: Addition of the benzoyl group at the N6 position.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. For example, fluorination might be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST), while deoxygenation could involve the use of a reducing agent such as tributyltin hydride .
Industrial Production Methods
Industrial production of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting the compound to a more reduced state.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various substituted analogs of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine .
科学研究应用
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes, such as DNA synthesis and apoptosis.
Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of indolent lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine involves its incorporation into DNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The compound targets specific molecular pathways involved in DNA replication and repair, leading to the selective killing of tumor cells .
相似化合物的比较
Similar Compounds
N6-benzoyl-2’,3’-dideoxyadenosine: Lacks the fluorine atom at the 3’ position.
3’-fluoro-2’,3’-dideoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-benzoyl-3’-fluoro-adenosine: Retains the hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
N6-benzoyl-3’-fluoro-2’,3’-dideoxyadenosine is unique due to the combination of the benzoyl group at the N6 position and the fluorine atom at the 3’ position, along with the absence of hydroxyl groups at the 2’ and 3’ positions. This unique structure contributes to its specific antitumor activity and mechanism of action .
属性
分子式 |
C17H16FN5O3 |
|---|---|
分子量 |
357.34 g/mol |
IUPAC 名称 |
N-[9-[(2R,4R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12-,13-/m1/s1 |
InChI 键 |
RWKXHBQARYLBBO-JHJVBQTASA-N |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)




![(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12405816.png)




![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

